3,3',5,5'-テトラメチルベンジジン二塩酸塩

概要

説明

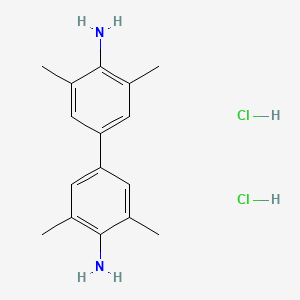

3,3’,5,5’-Tetramethylbenzidine dihydrochloride, also known as 4,4’-Diamino-3,3’,5,5’-tetramethylbiphenyl dihydrochloride, is a chemical compound with the molecular formula C16H20N2 · 2HCl. It is widely used as a chromogenic substrate in various biochemical assays, particularly in enzyme-linked immunosorbent assays (ELISA) and immunohistochemistry. This compound is known for its ability to produce a blue color upon oxidation, making it a valuable tool in detecting the presence of specific enzymes and other biological molecules .

科学的研究の応用

3,3’,5,5’-Tetramethylbenzidine dihydrochloride has a wide range of applications in scientific research:

作用機序

Target of Action

The primary target of 3,3’,5,5’-Tetramethylbenzidine dihydrochloride (TMB dihydrochloride) is peroxidase enzymes , such as horseradish peroxidase . These enzymes play a crucial role in various biological processes, including signal transduction, gene expression, and cell differentiation .

Mode of Action

TMB dihydrochloride acts as a hydrogen donor in the presence of peroxidase enzymes . It participates in the reduction of hydrogen peroxide to water, a process catalyzed by these enzymes . This interaction leads to the oxidation of TMB to 3,3’,5,5’-tetramethylbenzidine diimine .

Biochemical Pathways

The interaction between TMB dihydrochloride and peroxidase enzymes affects the peroxidase-catalyzed oxidation-reduction pathway . The oxidation of TMB leads to the formation of a diimine-diamine complex, causing a color change in the solution . This color change can be read on a spectrophotometer at the wavelengths of 370 and 650 nm .

Result of Action

The primary result of TMB dihydrochloride’s action is a color change in the solution it is in . This color change, from colorless to blue, is used in enzyme-linked immunosorbent assays (ELISA) and staining procedures in immunohistochemistry . The reaction can be halted by the addition of an acid or another stop reagent, causing the solution to turn yellow .

Action Environment

The action of TMB dihydrochloride can be influenced by environmental factors. For instance, TMB dihydrochloride is photosensitive and should be kept out of direct sunlight as it can degrade under such conditions . Furthermore, the pH of the solution can influence the color change, with acidic conditions causing the solution to turn yellow .

生化学分析

Biochemical Properties

3,3’,5,5’-Tetramethylbenzidine Dihydrochloride is a sensitive chromogen substrate for peroxidase . It is non-carcinogenic and can be used as a safe substitute for benzidine . It is useful in quantifying hemoglobin and in staining myeloperoxidase-containing granules in granulocytes .

Cellular Effects

Due to its strong lipophilicity, 3,3’,5,5’-Tetramethylbenzidine Dihydrochloride easily enters cells and organelles to react with horseradish peroxidase (HRP) . Its high lipophilicity allows it to form polymers, producing large, deep blue precipitates at HRP active sites . This makes 3,3’,5,5’-Tetramethylbenzidine Dihydrochloride an excellent chromophore for histochemical experiments .

Molecular Mechanism

3,3’,5,5’-Tetramethylbenzidine Dihydrochloride can act as a hydrogen donor for the reduction of hydrogen peroxide to water by peroxidase enzymes such as horseradish peroxidase . The resulting one-electron oxidation product is a diimine-diamine complex, which causes the solution to take on a blue color .

Temporal Effects in Laboratory Settings

3,3’,5,5’-Tetramethylbenzidine Dihydrochloride is a peroxidase-sensitive dye . It is a better alternative to syringaldazine for the determination of chlorine in water due to its product stability and no interference from calcium and magnesium ions .

Metabolic Pathways

3,3’,5,5’-Tetramethylbenzidine Dihydrochloride is involved in the peroxidase-catalyzed reduction of hydrogen peroxide

Transport and Distribution

Due to its lipophilic nature, 3,3’,5,5’-Tetramethylbenzidine Dihydrochloride can easily penetrate cell membranes and enter cells and organelles .

Subcellular Localization

The subcellular localization of 3,3’,5,5’-Tetramethylbenzidine Dihydrochloride is not well-defined. Due to its lipophilic nature, it can easily penetrate cell membranes and localize within various cellular compartments .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’,5,5’-Tetramethylbenzidine dihydrochloride typically involves the reaction of 3,3’,5,5’-Tetramethylbenzidine with hydrochloric acid. The process can be summarized as follows:

- Dissolve 3,3’,5,5’-Tetramethylbenzidine in an appropriate solvent such as dimethyl sulfoxide (DMSO).

- Add hydrochloric acid to the solution to form the dihydrochloride salt.

- The resulting product is then purified through recrystallization or other suitable purification methods .

Industrial Production Methods

In industrial settings, the production of 3,3’,5,5’-Tetramethylbenzidine dihydrochloride follows similar principles but on a larger scale. The process involves:

- Large-scale dissolution of 3,3’,5,5’-Tetramethylbenzidine in DMSO or another suitable solvent.

- Controlled addition of hydrochloric acid to ensure complete conversion to the dihydrochloride salt.

- Purification through crystallization, filtration, and drying to obtain the final product .

化学反応の分析

Types of Reactions

3,3’,5,5’-Tetramethylbenzidine dihydrochloride undergoes several types of chemical reactions, including:

Reduction: The compound can be reduced back to its original form under specific conditions.

Substitution: It can participate in substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

Major Products Formed

類似化合物との比較

Similar Compounds

o-Phenylenediamine: Another chromogenic substrate used in similar assays but with different spectral properties.

Uniqueness

3,3’,5,5’-Tetramethylbenzidine dihydrochloride is unique due to its non-carcinogenic nature, making it a safer alternative to benzidine. Additionally, its ability to produce a distinct blue color upon oxidation provides a clear and easily measurable signal in various assays .

生物活性

3,3',5,5'-Tetramethylbenzidine dihydrochloride (TMB) is a synthetic organic compound widely used as a chromogenic substrate in various biochemical assays, particularly in enzyme-linked immunosorbent assays (ELISA) and other peroxidase-coupled systems. Its ability to produce a soluble blue end product upon reaction with horseradish peroxidase (HRP) makes it an essential tool in molecular biology and clinical diagnostics.

- Molecular Formula : C₁₆H₂₀N₂·2HCl

- Molecular Weight : 313.27 g/mol

- CAS Number : 207738-08-7

- Appearance : Off-white crystalline powder

- Solubility : Highly soluble in water, making it suitable for various aqueous assays.

- Melting Point : >300 °C

TMB acts as a substrate for HRP, wherein the enzyme catalyzes the oxidation of TMB in the presence of hydrogen peroxide. The reaction produces a blue-colored product that can be quantitatively measured using spectrophotometry. The absorbance is typically read at wavelengths of 370 nm or 655 nm, with the reaction being stopped by adding sulfuric acid, shifting the absorbance peak to 450 nm for enhanced sensitivity .

Applications in Biological Research

TMB is predominantly used in:

- ELISA : For detecting antigens or antibodies in various samples.

- Immunohistochemistry : Staining tissues to visualize the presence of specific proteins.

- Quantitative Hemoglobin Determination : TMB has been utilized for measuring hemoglobin levels in clinical settings .

Enzyme Activity

TMB's sensitivity as a substrate has been demonstrated in multiple studies. For instance, a study highlighted its use in detecting low concentrations of HRP-labeled antibodies, achieving detection limits as low as picograms per milliliter . The colorimetric change allows for easy visual assessment and quantification.

Comparison of Substrates

A comparative analysis of various substrates used with HRP showed that TMB provided superior sensitivity and linearity compared to alternatives like o-phenylenediamine (OPD) and 4-aminoantipyrine (4-AAP). The following table summarizes key performance metrics:

| Substrate | Sensitivity | Detection Limit | Color Change | Read Wavelength |

|---|---|---|---|---|

| TMB | High | Picograms/mL | Blue | 450 nm |

| OPD | Moderate | Nanograms/mL | Yellow | 490 nm |

| 4-AAP | Low | Micrograms/mL | Red | 510 nm |

Safety and Handling

TMB dihydrochloride is generally considered safe when handled properly; however, it should be stored under specific conditions (dry and protected from light) to prevent degradation. The material safety data sheet (MSDS) recommends storage at -15 °C and emphasizes the importance of using personal protective equipment during handling due to potential irritants .

特性

IUPAC Name |

4-(4-amino-3,5-dimethylphenyl)-2,6-dimethylaniline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2.2ClH/c1-9-5-13(6-10(2)15(9)17)14-7-11(3)16(18)12(4)8-14;;/h5-8H,17-18H2,1-4H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYNRGZULARUZCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C)C2=CC(=C(C(=C2)C)N)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6070067 | |

| Record name | [1,1'-Biphenyl]-4,4'-diamine, 3,3',5,5'-tetramethyl-, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6070067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64285-73-0, 207738-08-7 | |

| Record name | (1,1'-Biphenyl)-4,4'-diamine, 3,3',5,5'-tetramethyl-, hydrochloride (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064285730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1,1'-Biphenyl]-4,4'-diamine, 3,3',5,5'-tetramethyl-, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1,1'-Biphenyl]-4,4'-diamine, 3,3',5,5'-tetramethyl-, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6070067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',5,5'-tetramethyl[1,1'-biphenyl]-4,4'-diamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.863 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3â?²,5,5â?²-Tetramethylbenzidine dihydrochloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。